molecular formula C18H22F3NO4 B13390854 Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline

Cat. No.: B13390854
M. Wt: 373.4 g/mol
InChI Key: RWCBEYAFNSRYJW-UHFFFAOYSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain functional sites. The trifluoromethylbenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and altered electronic effects, making it distinct from similar compounds .

Biological Activity

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C18H22F3NO4
  • Molecular Weight : 373.4 g/mol
  • Functional Groups : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a trifluoromethyl group, and a proline backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, peptides containing β-amino acid patterns have shown various biological functions, including antimicrobial activity against several pathogens in the micromolar range. However, they also demonstrated hemolytic activity at similar concentrations, indicating a need for specificity in therapeutic applications .

Inhibition of Protein-Protein Interactions

This compound may also play a role in inhibiting protein-protein interactions. Such interactions are crucial for many cellular processes, including signal transduction and apoptosis. Compounds that can disrupt these interactions are valuable in cancer therapy, as they can promote apoptosis in cancer cells by interfering with anti-apoptotic signals .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and membrane penetration, potentially allowing the compound to interact with intracellular targets effectively. This interaction may lead to alterations in cell signaling pathways associated with cell survival and proliferation.

In Vivo Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, compounds similar to this compound were shown to induce apoptosis through mitochondrial pathways. The interaction with Bcl-2 homologous antagonist killer (BAK) proteins resulted in increased mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol .
  • Animal Models : In animal models for sickle cell disease, related compounds exhibited reduced levels of sphingosine-1-phosphate (S1P), suggesting potential therapeutic benefits in manipulating S1P signaling pathways . This could be relevant for understanding the broader implications of this compound in treating inflammatory conditions.

Summary of Findings

Activity Description
AntimicrobialExhibits antimicrobial properties; however, hemolytic activity noted at similar concentrations .
Protein-Protein InteractionPotential inhibitor of protein-protein interactions involved in apoptosis regulation .
Apoptosis InductionInduces apoptosis in cancer cell lines through mitochondrial pathways .
Sphingosine-1-Phosphate ModulationReduces S1P levels in animal models, indicating potential anti-inflammatory effects .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBEYAFNSRYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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